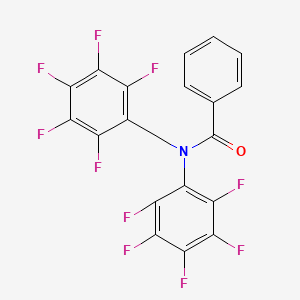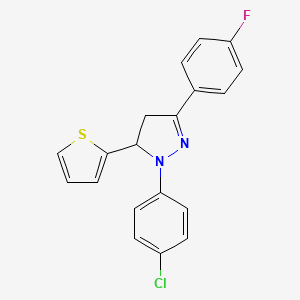
N-(pentafluorobenzyl)-N-(pentafluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pentafluorobenzyl)-N-(pentafluorophenyl)benzamide, commonly known as PFB-PFPB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is widely used in various research studies, including drug discovery, medicinal chemistry, and chemical biology.
Aplicaciones Científicas De Investigación
PFB-PFPB has been widely used in various scientific research studies due to its unique properties. One of the primary applications of PFB-PFPB is in drug discovery and medicinal chemistry. This compound has been shown to have potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play a crucial role in various diseases, including Alzheimer's disease, Parkinson's disease, and glaucoma, making PFB-PFPB a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of PFB-PFPB involves the inhibition of enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their functions, leading to a reduction in their activity. The inhibition of enzymes by PFB-PFPB has been shown to have various physiological and biochemical effects, which we will discuss in the following sections.
Biochemical and Physiological Effects:
PFB-PFPB has been shown to have various biochemical and physiological effects, including the reduction of acetylcholinesterase activity in the brain. This reduction in activity has been linked to an improvement in cognitive function and memory, making PFB-PFPB a promising candidate for the treatment of Alzheimer's disease. Additionally, PFB-PFPB has been shown to have potent antioxidant activity, which can protect cells from oxidative damage and reduce the risk of various diseases, including cancer and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of PFB-PFPB is its potent inhibitory activity against various enzymes, making it a promising candidate for drug development. Additionally, PFB-PFPB has excellent stability and solubility, making it easy to handle and store. However, one of the limitations of PFB-PFPB is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research of PFB-PFPB. One of the primary directions is the development of PFB-PFPB-based drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and glaucoma. Additionally, further studies are needed to understand the mechanism of action of PFB-PFPB and its effects on various enzymes and biological systems. Finally, the synthesis of PFB-PFPB analogs with improved potency and selectivity is another area of future research.
Conclusion:
In conclusion, PFB-PFPB is a promising compound that has gained significant attention in the field of scientific research. This compound has potent inhibitory activity against various enzymes, making it a promising candidate for drug development. Additionally, PFB-PFPB has various biochemical and physiological effects, including the reduction of acetylcholinesterase activity in the brain and potent antioxidant activity. While there are some limitations to the use of PFB-PFPB in lab experiments, its unique properties make it a valuable tool for scientific research.
Métodos De Síntesis
The synthesis of PFB-PFPB involves the reaction of pentafluorobenzyl chloride with pentafluorophenyl boronic acid in the presence of a palladium catalyst. The resulting product is then reacted with benzoyl chloride to form PFB-PFPB. This synthesis method has been optimized to produce high yields of PFB-PFPB with excellent purity.
Propiedades
IUPAC Name |
N-(2,3,4,5,6-pentafluorophenyl)-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H7F10NO/c21-9-8(10(22)12(24)13(25)11(9)23)6-31(20(32)7-4-2-1-3-5-7)19-17(29)15(27)14(26)16(28)18(19)30/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNOZMPHHMCJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H7F10NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3,4,5,6-pentafluorophenyl)-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5213741.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[3-(methylthio)propyl]acetamide](/img/structure/B5213755.png)
![N-(4-ethylphenyl)-N'-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5213758.png)
![1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone](/img/structure/B5213760.png)

![2-imino-5-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5213776.png)
![ethyl 4-({[1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5213780.png)
![4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one](/img/structure/B5213788.png)
![2-chloro-N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5213791.png)
![2-{5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B5213796.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5213797.png)
![N-(2-methoxyphenyl)-2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5213808.png)

![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5213829.png)